molecular formula C15H31NO7 B605444 Aminooxy-PEG4-t-butyl ester CAS No. 2100306-82-7

Aminooxy-PEG4-t-butyl ester

Cat. No.: B605444
CAS No.: 2100306-82-7
M. Wt: 337.41
InChI Key: YTAYURBTLQKIKL-UHFFFAOYSA-N
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Description

Aminooxy-PEG4-t-butyl ester is a PEG derivative containing an aminooxy group and a t-butyl ester group . The hydrophilic PEG spacer increases solubility in aqueous media . The aminooxy group can be used in bioconjugation . It reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions .


Molecular Structure Analysis

The molecular formula of this compound is C15H31NO7 . The molecular weight is 337.4 g/mol . The functional groups present in the molecule are aminooxy and t-butyl ester .


Chemical Reactions Analysis

The aminooxy group in this compound can react with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions .

Scientific Research Applications

Drug Delivery Systems

Aminooxy-PEG4-t-butyl ester is significant in the development of drug delivery systems. Research has shown that poly(ethylene glycol) (PEG) prodrugs of amino-containing compounds, like this compound, are used for solubilizing insoluble drugs, extending plasma circulating half-lives, and increasing tumor accumulation in the case of anticancer agents. This is achieved through a double-prodrug strategy involving enzymatic separation of PEG followed by a rapid benzyl elimination reaction releasing the amine (drug) bound in the form of a carbamate (Greenwald et al., 1999).

Synthesis of Aminooxy Peptoids

This compound plays a role in the synthesis of aminooxy peptoids, which are potential peptidomimetics. A study demonstrated the stepwise monomer assembly of aminooxy peptoids using Ns-protected N-substituted aminooxyacetate tert-butyl esters in both the C to N and the N to C directions. This highlights the versatility and usefulness of this compound in synthesizing peptidomimetics (Shin & Park, 2002).

Biodegradable Hydrogels

This compound is also used in the creation of biodegradable hydrogels. One study reported the use of eight-armed aminooxy poly(ethylene glycol) (PEG), likely including this compound, mixed with glutaraldehyde to form oxime-linked hydrogels. These hydrogels supported cell adhesion and demonstrated high biocompatibility, important for biomedical applications such as drug delivery and tissue engineering (Grover et al., 2012).

Mechanism of Action

Target of Action

Aminooxy-PEG4-t-butyl ester is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .

Mode of Action

The compound contains an aminooxy group and a t-butyl ester group . The aminooxy group can be used in bioconjugation, where it reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions .

Biochemical Pathways

This compound is a PEG-based PROTAC linker . It plays a crucial role in the synthesis of PROTACs, which are designed to degrade specific proteins within cells . The exact biochemical pathways affected would depend on the specific protein targeted by the PROTAC.

Pharmacokinetics

The pharmacokinetics of this compound would largely depend on the specific PROTAC it is incorporated into. The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The molecular and cellular effects of this compound are primarily related to its role in the synthesis of PROTACs . By enabling the degradation of specific proteins, it can influence various cellular processes depending on the target protein.

Action Environment

Environmental factors that could influence the action, efficacy, and stability of this compound include pH (for the deprotection of the t-butyl group) and the presence of aldehydes (for the formation of oxime bonds) . .

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31NO7/c1-15(2,3)23-14(17)4-5-18-6-7-19-8-9-20-10-11-21-12-13-22-16/h4-13,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTAYURBTLQKIKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aminooxy-PEG4-t-butyl ester
Reactant of Route 2
Aminooxy-PEG4-t-butyl ester
Reactant of Route 3
Aminooxy-PEG4-t-butyl ester
Reactant of Route 4
Aminooxy-PEG4-t-butyl ester
Reactant of Route 5
Aminooxy-PEG4-t-butyl ester

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